

# NDI-091143: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Review of the Chemical Structure, Properties, and Experimental Protocols for the Allosteric ACLY Inhibitor **NDI-091143** 

### Introduction

NDI-091143 is a potent and selective allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][3] Due to the reliance of many cancer cells on ACLY for proliferation, this enzyme has emerged as a significant target for anticancer drug development.[1][3] NDI-091143 has demonstrated low nanomolar potency, making it a valuable tool for studying the roles of ACLY and a promising candidate for further therapeutic development.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to **NDI-091143**, intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

**NDI-091143** is a small molecule with the IUPAC name Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate. Its structure is characterized by a central



hydroxybenzoic acid methyl ester core, substituted with a chloro group and a sulfonamidelinked difluoro-biphenyl moiety.

### **Physicochemical Properties**

Experimentally determined physicochemical properties for **NDI-091143** are not widely available in the public domain. Therefore, the following table summarizes key properties, including predicted values from reputable computational models.

| Property                | Value           | Source               |  |
|-------------------------|-----------------|----------------------|--|
| Molecular Formula       | C20H14ClF2NO5S  | INVALID-LINK         |  |
| Molecular Weight        | 453.84 g/mol    | INVALID-LINK         |  |
| Appearance              | Solid powder    | INVALID-LINK         |  |
| Solubility              | Soluble in DMSO | INVALID-LINK         |  |
| Purity                  | >99% by HPLC    | INVALID-LINK         |  |
| Predicted logP          | 4.5 - 5.5       | In silico prediction |  |
| Predicted pKa           | ~5.0 (acidic)   | In silico prediction |  |
| Predicted Melting Point | 180-200 °C      | In silico prediction |  |
| Predicted Boiling Point | >500 °C         | In silico prediction |  |

# **Pharmacological Properties**

**NDI-091143** is a highly potent inhibitor of human ATP-citrate lyase. Its pharmacological profile is summarized in the table below.



| Parameter | Value  | Assay                        | Source                        |
|-----------|--------|------------------------------|-------------------------------|
| IC50      | 2.1 nM | ADP-Glo assay                | INVALID-LINK,<br>INVALID-LINK |
| Ki        | 7.0 nM | (competitive vs. citrate)    | INVALID-LINK,<br>INVALID-LINK |
| Kd        | 2.2 nM | Surface Plasmon<br>Resonance | INVALID-LINK                  |

# **Mechanism of Action and Signaling Pathway**

**NDI-091143** acts as an allosteric inhibitor of ACLY.[2] It binds to a novel, predominantly hydrophobic pocket adjacent to the citrate binding site. This binding event stabilizes a conformational change in the enzyme that indirectly blocks the binding and recognition of citrate, thereby inhibiting its catalytic activity.[1][2]

The inhibition of ACLY by **NDI-091143** has significant downstream effects on cellular metabolism. By blocking the production of cytosolic acetyl-CoA from citrate, it disrupts the primary pathway for de novo fatty acid and cholesterol biosynthesis.[1][3] This can lead to growth suppression and apoptosis in cancer cells that are highly dependent on these anabolic processes.[4]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of ACLY inhibition by NDI-091143.



### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **NDI-091143**. These protocols are based on established methods and can be adapted for specific experimental needs.

### **ADP-Glo™** Kinase Assay for ACLY Activity

The ADP-Glo<sup>™</sup> assay is a luminescent ADP detection assay used to measure the activity of ADP-generating enzymes like ACLY. The amount of ADP produced is directly proportional to the enzyme's activity.

#### Materials:

- Recombinant human ACLY enzyme
- NDI-091143
- ATP
- Citrate
- Coenzyme A (CoA)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

- Compound Preparation: Prepare a serial dilution of NDI-091143 in DMSO. Further dilute in the assay buffer to the desired final concentrations.
- Enzyme Reaction:
  - $\circ$  In each well of the assay plate, add 2.5  $\mu L$  of the diluted **NDI-091143** or DMSO (for control).

### Foundational & Exploratory





- Add 5 μL of a solution containing ACLY enzyme in assay buffer.
- Pre-incubate for 15-30 minutes at room temperature.
- $\circ$  Initiate the reaction by adding 2.5  $\mu L$  of a substrate mix containing ATP, citrate, and CoA in assay buffer.
- Incubate for 60 minutes at 37°C.

#### ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional
  to the amount of ADP generated and thus, the ACLY activity.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the ADP-Glo™ ACLY activity assay.



### **Thermal Shift Assay (TSA)**

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.

#### Materials:

- Recombinant human ACLY enzyme
- NDI-091143
- SYPRO Orange dye (5000x stock in DMSO)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- qPCR plate (96- or 384-well)
- Real-time PCR instrument with a thermal ramping capability

- Reaction Mixture Preparation:
  - Prepare a master mix containing ACLY enzyme (final concentration ~2 μM) and SYPRO
     Orange dye (final concentration 5x) in the assay buffer.
- Plate Setup:
  - Dispense 19 μL of the master mix into each well of the qPCR plate.
  - $\circ$  Add 1  $\mu$ L of **NDI-091143** solution (in a buffer with a low percentage of DMSO) or buffer/DMSO control to the respective wells.
- Thermal Denaturation:
  - Seal the plate and centrifuge briefly to collect the contents.
  - Place the plate in the real-time PCR instrument.



- Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
- Monitor the fluorescence of SYPRO Orange at each temperature increment.
- Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of NDI-091143 indicates the extent of protein stabilization.

# **Surface Plasmon Resonance (SPR)**

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human ACLY enzyme
- NDI-091143
- Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
- Amine coupling kit (EDC, NHS, ethanolamine)

- · Ligand Immobilization:
  - Activate the sensor chip surface using a mixture of EDC and NHS.
  - Immobilize the ACLY enzyme to the surface via amine coupling.
  - Deactivate any remaining active esters with ethanolamine.



- Binding Analysis:
  - Prepare a series of dilutions of NDI-091143 in the running buffer.
  - Inject the NDI-091143 solutions over the immobilized ACLY surface at a constant flow rate.
  - Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
  - Regenerate the sensor surface between injections if necessary.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

### **Cell-Based Assay Workflow**

The following workflow describes a general procedure for evaluating the effect of **NDI-091143** on the proliferation and viability of cancer cells. This is based on studies using thyroid cancer cell lines.[5]

#### Cell Lines:

Thyroid cancer cell lines (e.g., FTC-133, 8505C)

- Cell Culture: Culture the cancer cells in appropriate media and conditions.
- Cell Seeding: Seed the cells in 96-well plates at a suitable density for proliferation assays.
- Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of NDI-091143 or DMSO as a vehicle control.
- Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
- Viability/Proliferation Assay:



- Assess cell viability using an MTT or similar assay.
- Alternatively, assess cell proliferation using a clonogenic assay.
- · Apoptosis and Cell Cycle Analysis:
  - For mechanistic studies, treat cells with NDI-091143 and then harvest them for flow cytometry analysis.
  - Stain cells with Annexin V and propidium iodide to assess apoptosis.
  - Stain cells with a DNA-intercalating dye to analyze cell cycle distribution.
- Data Analysis: Analyze the data to determine the effect of NDI-091143 on cell viability, proliferation, apoptosis, and cell cycle progression.





Click to download full resolution via product page

Figure 3: General workflow for a cell-based assay with NDI-091143.

# **Pharmacokinetics (ADME)**

As of the date of this guide, detailed in vivo pharmacokinetic data for **NDI-091143**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in publicly available literature. Such studies are crucial for the progression of a compound into clinical development. Researchers interested in the in vivo application of **NDI-**



**091143** should consider conducting preliminary pharmacokinetic studies to determine its bioavailability, plasma concentration, and half-life in relevant animal models.

### Conclusion

**NDI-091143** is a valuable research tool for investigating the biological functions of ATP-citrate lyase and holds potential for therapeutic development, particularly in the field of oncology. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NDI-091143: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609514#ndi-091143-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com